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Compound of Interest

Compound Name: 2-Amino-4-nitrobenzonitrile

Cat. No.: B1279174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 2-Amino-
4-nitrobenzonitrile, a molecule of interest in medicinal chemistry and materials science. Due

to the limited availability of direct experimental and theoretical data for this specific compound,

this document leverages findings from closely related analogs, such as 2-amino-5-

nitrobenzonitrile and other substituted benzonitriles, to provide a predictive framework for its

structural, spectroscopic, and electronic properties.

Molecular Structure and Geometry
The molecular structure of 2-Amino-4-nitrobenzonitrile is characterized by a benzene ring

substituted with an amino group (-NH₂), a nitro group (-NO₂), and a nitrile group (-C≡N). The

interplay of the electron-donating amino group and the electron-withdrawing nitro and nitrile

groups significantly influences the molecule's geometry and electronic properties.

Theoretical calculations, typically employing Density Functional Theory (DFT), are essential for

determining the optimized molecular geometry. While specific data for 2-Amino-4-
nitrobenzonitrile is not readily available, studies on similar molecules like 2-amino-4-

chlorobenzonitrile provide insights into expected bond lengths and angles. For instance, the

nitrile (C≡N) and C-N bond lengths are often shorter than theoretical values due to conjugation

with the aromatic ring.[1]
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Table 1: Predicted Geometrical Parameters for 2-Amino-4-nitrobenzonitrile (Based on

Analogous Compounds)

Parameter Predicted Value

C-C (aromatic) ~1.39 Å

C-NH₂ ~1.37 Å

C-NO₂ ~1.47 Å

C-C≡N ~1.45 Å

C≡N ~1.15 Å

C-C-C (aromatic) ~120°

H-N-H ~115°

O-N-O ~125°

Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, provides

valuable information about the functional groups present in a molecule. Theoretical calculations

are used to predict the vibrational frequencies and assign them to specific vibrational modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 2-Amino-4-
nitrobenzonitrile
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Functional Group Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Amino (-NH₂) N-H symmetric stretch 3300 - 3400

N-H asymmetric stretch 3400 - 3500

N-H bending 1600 - 1650

Nitrile (-C≡N) C≡N stretch 2210 - 2230

Nitro (-NO₂) NO₂ asymmetric stretch 1500 - 1550

NO₂ symmetric stretch 1340 - 1380

Aromatic Ring C-H stretch 3000 - 3100

C=C stretch 1450 - 1600

The position of the C≡N stretching vibration is sensitive to the electronic environment. Electron-

withdrawing groups tend to increase the wavenumber, while electron-donating groups

decrease it.[2]

Electronic Properties
The electronic properties of 2-Amino-4-nitrobenzonitrile, such as the distribution of electron

density and the energies of frontier molecular orbitals, are crucial for understanding its

reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy gap

between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's

kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For

similar aromatic compounds, the HOMO-LUMO energy gap typically falls in the range of 3.4 to

3.6 eV.[3]

Molecular Electrostatic Potential (MEP)
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The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge

distribution in a molecule. The red regions indicate areas of high electron density (nucleophilic

sites), while blue regions represent low electron density (electrophilic sites). For 2-Amino-4-
nitrobenzonitrile, the oxygen atoms of the nitro group and the nitrogen atom of the nitrile

group are expected to be the most electron-rich regions, while the hydrogen atoms of the

amino group would be the most electron-poor.

Mulliken Population Analysis
Mulliken charge analysis provides a quantitative measure of the charge distribution on each

atom. The nitrogen atoms of the amino and nitrile groups, as well as the oxygen atoms of the

nitro group, are expected to have negative Mulliken charges, indicating their nucleophilic

character.[1]

Table 3: Predicted Global Reactivity Descriptors (Based on Analogous Compounds)

Parameter Definition Predicted Value

HOMO Energy (EHOMO)
Energy of the highest occupied

molecular orbital
~ -6.5 eV

LUMO Energy (ELUMO)
Energy of the lowest

unoccupied molecular orbital
~ -3.0 eV

Energy Gap (Egap) ELUMO - EHOMO ~ 3.5 eV

Electronegativity (χ) -(EHOMO + ELUMO) / 2 ~ 4.75 eV

Chemical Hardness (η) (ELUMO - EHOMO) / 2 ~ 1.75 eV

Non-Linear Optical (NLO) Properties
Molecules with large dipole moments and significant first-order hyperpolarizability (β) are of

interest for applications in non-linear optics. The presence of both electron-donating (-NH₂) and

electron-withdrawing (-NO₂, -C≡N) groups suggests that 2-Amino-4-nitrobenzonitrile may

exhibit NLO properties. Theoretical calculations of the dipole moment (μ) and

hyperpolarizability (β) can predict the NLO activity of the molecule.
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Experimental and Computational Protocols
Computational Details
Theoretical studies on molecules like 2-Amino-4-nitrobenzonitrile are typically performed

using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-

311++G(d,p).[1] The computational workflow generally involves:

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy

conformation.

Vibrational Frequency Analysis: This is performed to confirm that the optimized structure

corresponds to a true minimum on the potential energy surface (no imaginary frequencies)

and to predict the vibrational spectra.

Calculation of Electronic Properties: Various electronic properties, including HOMO-LUMO

energies, MEP, and Mulliken charges, are calculated at the optimized geometry.

NLO Property Calculation: The dipole moment and first-order hyperpolarizability are

calculated to assess the NLO potential.

Spectroscopic Methods
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the range of 4000-400 cm⁻¹

using a spectrophotometer with the sample prepared as a KBr pellet.[1]

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent

(e.g., ethanol) in the range of 200-400 nm to study the electronic transitions.[1] The

absorption peaks correspond to π → π* and n → π* transitions within the aromatic ring and

the nitrile group.[1]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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